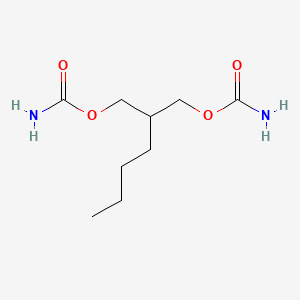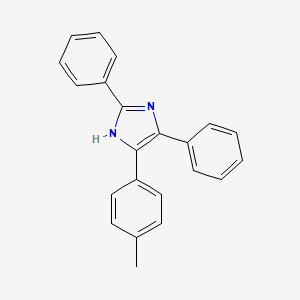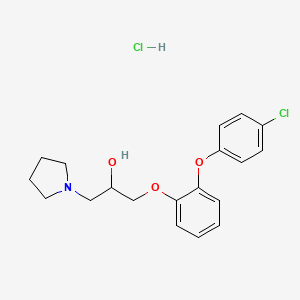
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-pyrrolidinyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-pyrrolidinyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyrrolidinyl group and chlorophenoxy groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-pyrrolidinyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-pyrrolidinyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy compounds.
Scientific Research Applications
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-pyrrolidinyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-chlorophenoxy)-2-propanol: This compound shares structural similarities but differs in its functional groups and applications.
1-Chloro-3-(4-chlorophenoxy)-2-propanol: Another related compound with distinct chemical properties and uses.
Uniqueness
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-pyrrolidinyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
26321-26-6 |
|---|---|
Molecular Formula |
C19H23Cl2NO3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H22ClNO3.ClH/c20-15-7-9-17(10-8-15)24-19-6-2-1-5-18(19)23-14-16(22)13-21-11-3-4-12-21;/h1-2,5-10,16,22H,3-4,11-14H2;1H |
InChI Key |
WEZJDCDNSGNMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC=C2OC3=CC=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)

![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
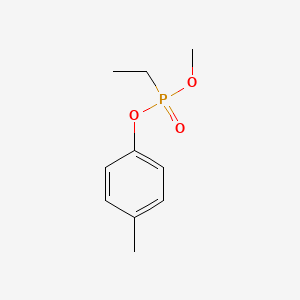

![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)

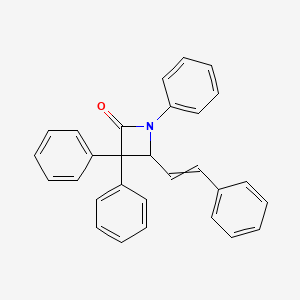
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)


